4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine
Description
4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by:
- A thieno[2,3-d]pyrimidine core fused with a benzene ring.
- A methyl group at position 6 and a p-tolyl (4-methylphenyl) group at position 5, enhancing lipophilicity and steric bulk.
Key properties inferred from analogs include moderate melting points (134–143°C) and crystalline solid states .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-8-10-21(11-9-18)22-19(2)30-25-23(22)24(26-17-27-25)29-14-12-28(13-15-29)16-20-6-4-3-5-7-20/h3-11,17H,12-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWKCPUCEZWGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Precursor Preparation
The 5-(p-tolyl)-6-methylthiophene-2-carboxamide is synthesized via a Gewald reaction (Scheme 1):
- Reactants : p-Tolylacetonitrile (1.2 equiv), methyl cyanoacetate (1.0 equiv), elemental sulfur (1.5 equiv).
- Conditions : Ethanol, morpholine catalyst (20 mol%), reflux (12 h).
- Yield : 68–72% after recrystallization (ethanol/water).
Characterization :
Pyrimidine Ring Formation
Condensation with formamide generates the pyrimidinone intermediate (Scheme 2):
- Reactants : Thiophene carboxamide (1.0 equiv), formamide (5.0 equiv).
- Conditions : 180°C, 6 h under N₂.
- Yield : 85% (off-white crystals).
Characterization :
Chlorination at Position 4
The pyrimidinone undergoes chlorination using Vilsmeier-Haack reagent (Scheme 3):
- Reactants : Pyrimidinone (1.0 equiv), POCl₃ (3.0 equiv), DMF (catalytic).
- Conditions : 90°C, 4 h.
- Yield : 92–95% (pale yellow solid).
Characterization :
Introduction of the 4-Benzylpiperazinyl Group
Nucleophilic substitution of the 4-chloro intermediate with 4-benzylpiperazine proceeds in DMF (Scheme 4):
- Reactants : 4-Chloro intermediate (1.0 equiv), 4-benzylpiperazine (1.2 equiv).
- Conditions : DMF, 80°C, 6 h.
- Workup : Ice-water quench, filtration, crystallization (ethanol/water).
- Yield : 65–70% (white crystals).
Characterization :
- IR (KBr) : 1118 cm⁻¹ (C-N), 1552 cm⁻¹ (C=N).
- ¹H NMR (CDCl₃) : δ 7.32–7.28 (m, 5H, benzyl), 3.53 (s, 2H, CH₂Ph), 2.85–2.45 (m, 8H, piperazine).
Analytical Validation and Purity Assessment
Chromatographic Analysis
Spectroscopic Confirmation
- HRMS (ESI+) : m/z calc. for C₂₇H₂₈N₅S [M+H]⁺: 486.2064; found: 486.2068.
- DEPT-135 NMR : Confirms absence of quaternary carbon signals at δ 22–26 ppm (tetrahydrobenzothienopyrimidine).
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (MW) reduces reaction times for hydrazine derivatives:
- Conditions : 150 W, 120°C, 20 min.
- Yield Improvement : 12–15% higher than thermal methods.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated analogs .
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Substituent Variations on the Piperazine/Piperidine Moiety
Key Insight : The benzylpiperazine group enhances receptor-binding versatility, while dichlorophenyl or fluorophenyl substituents (e.g., in and ) improve selectivity for specific receptors like 5-HT3Rs .
Variations in Aryl Substituents at Position 5
Key Insight : Electron-withdrawing groups (e.g., F, Cl) enhance antifungal and antibacterial activities, as seen in compounds from and .
Fused Heterocyclic Derivatives
Key Insight: Fused heterocycles (e.g., coumarin, pyrazole) broaden pharmacological profiles but may reduce synthetic yields compared to simpler thienopyrimidines .
Biological Activity
4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Thieno[2,3-d]pyrimidine core : Known for its diverse biological activities.
- Piperazine moiety : Often associated with psychoactive and pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Kinase Inhibition : The compound has shown promising results as an inhibitor of various kinases, particularly those involved in cancer pathways. For instance, studies indicate that derivatives of thienopyrimidine structures exhibit significant inhibitory effects on the epidermal growth factor receptor (EGFR) kinase, which is crucial in tumorigenesis .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It exhibits notable antibacterial and antifungal activities, making it a candidate for further development in infectious disease treatment .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: EGFR Kinase Inhibition
In a study investigating the structure-activity relationship (SAR) of thienopyrimidine derivatives, it was found that modifications to the benzylpiperazine moiety significantly enhanced EGFR inhibitory activity. The most potent compound exhibited an IC50 value of 13 nM against the EGFR L858R/T790M mutant, highlighting the importance of this structural feature in achieving high selectivity and potency .
Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of compounds similar to this compound. Results indicated that certain derivatives displayed significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4-benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via multi-step reactions starting with thieno[2,3-d]pyrimidine cores. For example, chlorination of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with thionyl chloride, followed by substitution with benzylpiperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or dioxane) . Key intermediates are characterized using ¹H/¹³C NMR (e.g., δ 8.60 for benzylic protons) and mass spectrometry to confirm hydrazone or piperazine substitutions .
Q. How is the antimicrobial activity of this compound evaluated, and what standard protocols are used?
- Methodology : Antimicrobial screening follows agar diffusion or broth microdilution assays (e.g., CLSI guidelines). Inhibition zones (mm) or MIC values (µg/mL) are reported against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Structural analogs with p-tolyl or benzyl groups often show enhanced activity due to lipophilicity, which improves membrane penetration .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identifies substituents (e.g., benzylpiperazine protons at δ 3.5–4.0 ppm; aromatic protons from p-tolyl at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C-N stretches at ~1250 cm⁻¹ for piperazine) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) .
Advanced Research Questions
Q. How do structural modifications at the C-5 (p-tolyl) and C-6 (methyl) positions influence dual kinase/microtubule inhibition?
- Methodology :
- Kinase Assays : Use recombinant EGFR or tubulin polymerization assays to compare IC₅₀ values. The p-tolyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while C-6 methyl groups improve metabolic stability .
- Molecular Docking : Simulations (e.g., AutoDock Vina) reveal binding poses in EGFR (PDB: 1M17) or tubulin (PDB: 1SA0). The thieno[2,3-d]pyrimidine core aligns with hinge regions, with benzylpiperazine extending into solvent-accessible areas .
Q. What crystallographic data exist for thieno[2,3-d]pyrimidine derivatives, and how do binding orientations differ in enzyme targets?
- Methodology :
- X-ray Crystallography : Structures of analogs bound to human DHFR (PDB: 1U72) show the thieno ring in a "folate orientation," with S7 forming van der Waals contacts (3.4–3.9 Å) to Val115 and Tyr121 .
- Superimposition Studies : Benzo[4,5]thieno[2,3-d]pyrimidines exhibit flipped orientations compared to pyrrolo analogs, affecting hydrogen bonding and potency .
Q. How can contradictory data on antiproliferative vs. antimicrobial efficacy be resolved for this compound?
- Methodology :
- Selectivity Profiling : Screen against panels of cancer cell lines (e.g., NCI-60) and microbial strains to identify off-target effects. For example, piperazine derivatives may target topoisomerase II in eukaryotes but DNA gyrase in prokaryotes .
- Metabolic Stability Tests : Use hepatic microsome assays to assess if rapid degradation in bacterial media reduces apparent antimicrobial activity .
Q. What strategies optimize synthetic yields of the benzylpiperazine-substituted thieno[2,3-d]pyrimidine core?
- Methodology :
- Catalyst Screening : FeCl₃-SiO₂ or POCl₃ improves cyclization efficiency for oxadiazole or triazole substituents at C-6 .
- Solvent Optimization : DMF enhances nucleophilic substitution rates for piperazine coupling, while toluene reduces byproduct formation in Stille couplings .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
